molecular formula C18H18N2 B1267069 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole CAS No. 6208-43-1

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole

Cat. No. B1267069
CAS RN: 6208-43-1
M. Wt: 262.3 g/mol
InChI Key: TWZCZLLZJDKWFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole and related compounds often involves thermal Fischer indolization of hydrazones, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one and various beta- and alpha-tetralones, leading to a series of compounds that have been evaluated for antitumor activity both in vitro and in vivo, utilizing standard NCI protocols. These methods demonstrate the chemical flexibility and utility of the core structure for generating potentially therapeutic agents (Nguyen et al., 1990). Additionally, hexahydroazocino[4,3-b]indoles and related structures have been synthesized from 1-phenylsulphonylindole, showcasing the versatility of this scaffold in creating diverse heterocyclic compounds with potential biological activities (Street et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds within this family, such as 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, has been determined through various analytical techniques including X-ray crystallography. These structures are characterized by their complex heterocyclic frameworks which provide the basis for their chemical reactivity and biological activity. The detailed structural analysis underpins the understanding of their mechanism of action as potential antitumor agents and facilitates the design of new derivatives with enhanced activity (Irgashev et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives involves a range of reactions including alkylation, where the presence of a benzyl group facilitates the smooth progression of the reaction, yielding various substituted tetrahydropyrimido and tetrahydropyrido indoles. This reactivity pattern highlights the compound's versatility in synthetic chemistry applications, enabling the preparation of a wide array of derivatives for pharmacological evaluation (Nagai et al., 1979).

Scientific Research Applications

Pharmacological Activities

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, exhibit a broad range of pharmacological activities. These compounds have demonstrated antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties (Ivanov, Afanas'ev, & Bachurin, 2001). Additionally, some derivatives in this group have been used as medicinals in various capacities, such as antihistamine preparations and neuroleptic drugs.

Antitumor Activity

Significant research has been conducted on the antitumor properties of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives. For instance, specific derivatives have been tested for antitumor activity in vitro and in vivo, demonstrating promising results as new classes of antineoplastic agents (Nguyen et al., 1990). Further studies have designed and synthesized novel derivatives with altered pharmacophores to enhance antiproliferative activity against various cancer cell lines, revealing potential therapeutic applications in cancer treatment (Feng et al., 2018).

Synthesis Methods and Accessibility

The methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including the 2-Benzyl variant, have been well-documented. The synthetic accessibility of various derivatives of these heterocycles has been demonstrated, showcasing their potential in medicinal chemistry due to the broad spectrum of pharmacological activities they exhibit (Ivashchenko et al., 2010).

Aldose Reductase Inhibition

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have also been studied for their potential as aldose reductase inhibitors. These inhibitors are significant for their role in preventing diabetic complications. Specific derivatives have shown efficacy in inhibiting rat lens aldose reductase, which is relevant to diabetic research and potential treatments (Djoubissie et al., 2006).

Antidiabetic Agent Development

Research has been conducted on tetrahydro-1H-pyrido[4,3-b]indole derivatives as novel antidiabetic agents. For instance, derivatives like tryptoline-3-carboxylic acid have been synthesized and tested for antidiabetic activity, with some compounds demonstrating potent effects in diabetic rat models (Choudhary et al., 2011).

Serotonin Antagonism

A series of tetrahydro-1H-pyrido[4,3-b]indoles, which include 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, have been synthesized and shown to possess high anti-serotonin activity. This indicates potential applications in the development of serotonin antagonists, which can have various therapeutic applications, particularly in psychiatric and neurological disorders (Cattanach, Cohen, & Heath-Brown, 1968).

Future Directions

The future directions for the study of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole could involve further exploration of its potential as an anti-tumor agent, given its demonstrated antiproliferative activity .

properties

IUPAC Name

2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZCZLLZJDKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211125
Record name 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole

CAS RN

6208-43-1
Record name 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6208-43-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701976
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Record name 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-4-piperidone (1 mmol) was added dropwise to a stirred suspension of phenyl hydrazine (1 equiv.) in a solution of 7% H2SO4 (20 mL) in 1,4-dioxane (20 mL). The reaction mixture was heated at reflux for 18 h then cooled to RT. The solvent was evaporated and the residue recrystallized to afford 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (95%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PO Djoubissie, V Snirc, R Sotnikova, J Zurova… - Gen. Physiol …, 2006 - gpb.sav.sk
(2-benzyl-2, 3, 4, 5-tetrahydro-1H-pyrido [4, 3-b] indole-8-yl)-acetic acid (compound 1), a novel aldose reductase inhibitor, was assayed for efficacy and selectivity to inhibit rat lens …
Number of citations: 20 gpb.sav.sk
L Kovacikova, M Stefek - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
A new route for the regioselective synthesis of 2,3,4,5‐tetrahydro‐1H‐pyrido[4,3‐b]indole derivatives was developed based on cyclization of 3‐chlorophenylimine‐N‐alkyl‐4‐…
Number of citations: 1 onlinelibrary.wiley.com
A Bridoux, R Millet, J Pommery, N Pommery… - Bioorganic & medicinal …, 2010 - Elsevier
Research on dual inhibitors of both 5-LOX and COXs gained interest due to the overexpressions of these enzymes during the malignant state of the evolution of prostate cancer. In order …
Number of citations: 28 www.sciencedirect.com
M Juskova, V Snirc, A Gajdosikova… - General Physiology …, 2009 - researchgate.net
Oxidative stress and polyol pathway hypotheses are generally accepted in the etiology of diabetic complications. Recently, novel carboxymethylated pyridoindoles, structural analogues …
Number of citations: 15 www.researchgate.net
M Stefek, V Snirc, PO Djoubissie, M Majekova… - Bioorganic & medicinal …, 2008 - Elsevier
Starting from the efficient hexahydropyridoindole antioxidant stobadine, a series of carboxymethylated tetrahydro- and hexahydropyridoindole derivatives was synthesized and tested …
Number of citations: 75 www.sciencedirect.com
M Juskova, V Snirc, L Krizanova… - Acta Biochimica …, 2010 - ojs.ptbioch.edu.pl
Recently novel carboxymethylated pyridoindoles, analogues of the efficient chain-breaking antioxidant stobadine, have been designed, synthesised and characterised as bifunctional …
Number of citations: 7 ojs.ptbioch.edu.pl
M Stefek, M Majekova, V Demopoulos, L Rackova… - 2008 - ikee.lib.auth.gr
Starting from the efficient hexahydropyridoindole antioxidant stobadine, a series of carboxymethylated tetrahydro-and hexahydropyridoindole derivatives was synthesized and tested …
Number of citations: 0 ikee.lib.auth.gr
MJ Karasova, MS Prnova… - Die Pharmazie-An …, 2014 - ingentaconnect.com
Recently a zwitterionic principle has been suggested as an alternative to bioisosteric replacement for increasing low bioavailability of aldose reductase inhibitors bearing an acidic …
Number of citations: 8 www.ingentaconnect.com
JH Kalin, KV Butler, T Akimova… - Journal of medicinal …, 2012 - ACS Publications
Second-generation Tubastatin A analogues were synthesized and evaluated for their ability to inhibit selectively histone deacetylase 6 (HDAC6). Substitutions to the carboline cap …
Number of citations: 146 pubs.acs.org
S Schwarthoff, N Tischer, H Sager, B Schaetz… - Bioorganic & Medicinal …, 2021 - Elsevier
Alzheimer’s disease (AD) is the most common form of dementia. It is associated with the impairment of memory and other cognitive functions that are mainly caused by progressive …
Number of citations: 7 www.sciencedirect.com

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